molecular formula C18H20N4O3S B2469451 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851129-25-4

2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2469451
CAS RN: 851129-25-4
M. Wt: 372.44
InChI Key: RMWRXTWVNRSMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For example, the synthesis and NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety highlights the compound's structural determination through IR and NMR techniques, showcasing the analytical approaches to characterizing such molecules (Li Ying-jun, 2012).

Antimicrobial and Hemolytic Activities

Several 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial properties. A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and assessed their antimicrobial and hemolytic activities, finding variable activity against selected microbial species (Samreen Gul et al., 2017). This demonstrates the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents.

Anticancer Activity

The potential anticancer activity of 1,3,4-oxadiazole derivatives has also been explored. A study on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed that certain compounds showed high selectivity against human lung adenocarcinoma cells, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (A. Evren et al., 2019).

Hydrogen-Bonding Patterns

The analysis of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, a class of compounds related to 1,3,4-oxadiazoles, indicates the importance of structural features in determining the physical and chemical properties of these molecules (Gerson López et al., 2010).

Anti-salmonella Typhi Activity

Research into the anti-salmonella Typhi activity of new 2-amino-1,3,4-oxadiazole derivatives provides insight into the potential use of these compounds in combating bacterial infections, underscoring the broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives (E. Salama, 2020).

properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-9-14(22-25-11)19-15(23)10-26-17-21-20-16(24-17)12-5-7-13(8-6-12)18(2,3)4/h5-9H,10H2,1-4H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWRXTWVNRSMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.